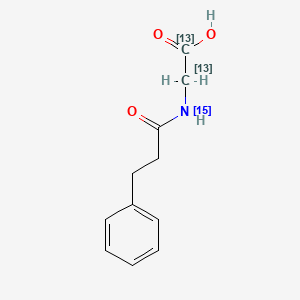
N-(3-Phenylpropionyl)glycine-3C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenylpropionyl)glycine-3C2,15N is a biochemical compound used primarily in proteomics research. It is identified by the CAS number 56613-60-6 and has a molecular formula of C9H13NO3 . This compound is a labeled version of N-(3-Phenylpropionyl)glycine, where specific carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylpropionyl)glycine-3C2,15N typically involves the acylation of glycine with 3-phenylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylpropionyl)glycine-3C2,15N undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
N-(3-Phenylpropionyl)glycine-3C2,15N has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of N-(3-Phenylpropionyl)glycine-3C2,15N involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound can be used to study enzyme kinetics, receptor binding, and cellular uptake mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-(3-Phenylpropionyl)glycine: The unlabeled version of the compound.
N-(3-Phenylpropionyl)alanine: Similar structure but with alanine instead of glycine.
N-(3-Phenylpropionyl)serine: Similar structure but with serine instead of glycine.
Uniqueness
N-(3-Phenylpropionyl)glycine-3C2,15N is unique due to its isotopic labeling, which provides enhanced capabilities for tracing and studying biochemical processes. This makes it particularly valuable in research applications where precise tracking and quantification are essential .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
2-(3-phenylpropanoyl(15N)amino)acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/i8+1,11+1,12+1 |
InChI Key |
YEIQSAXUPKPPBN-CIZOTAAMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)[15NH][13CH2][13C](=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




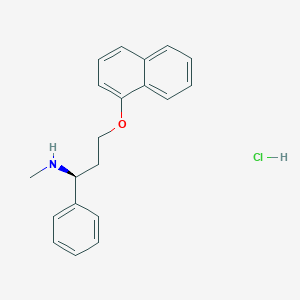
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)

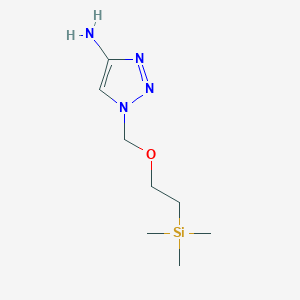
![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
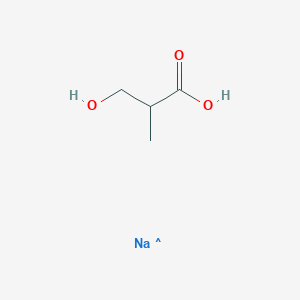
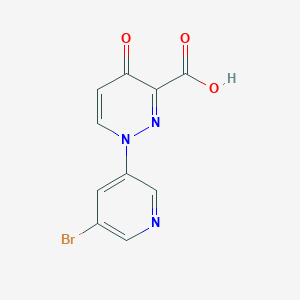
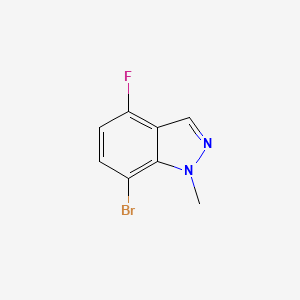
![4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13844221.png)
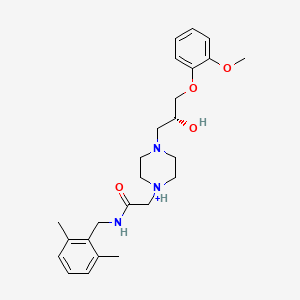
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
![[1,3]-Dioxole-4,6(5H)-dione Triamcinolone Acetonide](/img/structure/B13844234.png)
